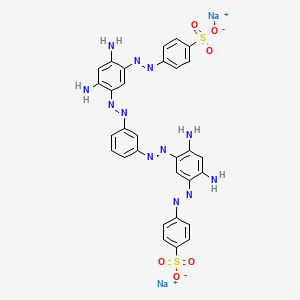

Direct Brown 44

Description

Properties

Molecular Formula |

C30H24N12Na2O6S2 |

|---|---|

Molecular Weight |

758.7 g/mol |

IUPAC Name |

disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C30H26N12O6S2.2Na/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

InChI Key |

VTEBSADXXKSKOE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of C.I. Direct Brown 44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of C.I. Direct Brown 44 (C.I. 35005), a polyazo dye with applications in various industrial processes. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an illustrative synthesis workflow.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the class of direct dyes, which are characterized by their ability to dye cellulosic fibers directly without the need for a mordant. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 35005 |

| CAS Number | 6252-62-6[1] |

| Molecular Formula | C₃₀H₂₄N₁₂Na₂O₆S₂[1] |

| Molecular Weight | 758.7 g/mol [1] |

| IUPAC Name | disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate[2] |

| Synonyms | Direct Brown 3G, Direct Brown SL, Direct Brown NB[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Brown Powder |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone. |

| pH Sensitivity | Shifts to black in strong acidic conditions and to red-brown in alkaline environments. |

Table 3: Fastness Properties of this compound (ISO Scale)

| Property | Rating |

| Acid Fastness | 4 |

| Alkali Fastness | 5 |

| Light Fastness | 2 |

| Wash Fastness | 2 |

| Water Fastness | 2 |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the diazotization of an aromatic amine and subsequent azo coupling reactions. The general manufacturing method involves the reaction of diazotized 4-aminobenzenesulfonic acid with an intermediate formed from the reaction of nitrous acid and benzene-1,3-diamine dihydrochloride.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Representative Experimental Protocol

Materials:

-

Benzene-1,3-diamine dihydrochloride

-

4-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Deionized water

Procedure:

Part 1: Preparation of the Intermediate (C.I. Basic Brown 1)

-

In a reaction vessel, dissolve 3 molar equivalents of benzene-1,3-diamine dihydrochloride in deionized water.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of 2 molar equivalents of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours to ensure the completion of the reaction, forming the intermediate product.

Part 2: Diazotization of 4-Aminobenzenesulfonic Acid

-

In a separate beaker, prepare a solution of 2 molar equivalents of 4-aminobenzenesulfonic acid in a dilute sodium carbonate solution.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of 2 molar equivalents of sodium nitrite.

-

Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature below 5 °C until the solution is slightly acidic to litmus paper. This will form the diazonium salt of 4-aminobenzenesulfonic acid.

Part 3: Azo Coupling

-

To the cold suspension of the intermediate from Part 1, slowly add the cold solution of diazotized 4-aminobenzenesulfonic acid from Part 2 with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C.

-

The coupling reaction will proceed, leading to the formation of the this compound dye, which will precipitate out of the solution.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Isolate the precipitated dye by filtration.

-

Wash the filter cake with a cold brine solution to remove impurities.

-

Dry the product in a vacuum oven at a low temperature.

Spectroscopic Data

Detailed and publicly available UV-Visible and Infrared spectroscopic data for this compound are limited.

-

UV-Visible Spectroscopy: As a polyazo dye, this compound is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its brown color. The exact absorption maximum (λmax) would depend on the solvent and pH.

-

Infrared Spectroscopy: The IR spectrum of this compound would be complex, showing characteristic absorption bands for the various functional groups present in the molecule. These would include:

-

N-H stretching vibrations from the amino groups.

-

Aromatic C-H stretching vibrations.

-

N=N stretching vibrations of the azo groups.

-

S=O stretching vibrations from the sulfonate groups.

-

C-N and C-S stretching vibrations.

-

For precise analytical characterization, it is recommended to acquire UV-Vis and IR spectra on a purified sample of this compound under controlled conditions.

References

Spectroscopic Analysis of Direct Brown 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic methodologies for the analysis of Direct Brown 44 (C.I. 35005), a polyazo dye. This document outlines detailed experimental protocols and data presentation formats essential for the characterization and quantification of this compound in various research and development settings.

Introduction

This compound is a complex aromatic azo dye with the chemical formula C₃₀H₂₄N₁₂Na₂O₆S₂ and a molecular weight of 758.7 g/mol [1][2][3]. Its structure, characterized by multiple azo linkages (-N=N-) and sulfonic acid groups, dictates its spectroscopic properties. Understanding these properties is crucial for quality control, stability studies, and interaction analyses in various applications, including its use as a dyeing agent for cotton fabrics[4][5]. This guide details the application of key spectroscopic techniques—UV-Visible Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry—for the comprehensive analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the chromophore system of this compound. The extended conjugation provided by the multiple azo and aromatic groups results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its brown color.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of 200-800 nm is required.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a suitable spectral grade solvent in which it is fully soluble, such as deionized water or ethanol, to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is 5 x 10⁻⁵ M.

-

-

Data Acquisition:

-

Use the same solvent as a reference blank to zero the spectrophotometer.

-

Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Presentation: UV-Vis Spectroscopy

The primary quantitative data obtained from UV-Vis spectroscopy should be summarized as follows:

| Parameter | Value | Solvent |

| λmax (nm) | Expected in the visible region | Deionized Water |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | To be determined experimentally | Deionized Water |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule. The resulting spectrum provides a molecular fingerprint, revealing characteristic vibrations of its structural components.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the dye sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Presentation: FT-IR Spectroscopy

The characteristic absorption bands for this compound are expected to be consistent with those of polyazo dyes containing amino and sulfonic acid groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretching (amino groups), O-H stretching (adsorbed water) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1620 | Medium-Strong | Aromatic C=C stretching, N-H bending |

| ~1500-1450 | Medium-Strong | N=N stretching (azo group) |

| ~1200-1100 | Strong | S=O stretching (sulfonic acid group) |

| ~1050-1000 | Strong | S-O stretching (sulfonic acid group) |

| ~850-800 | Medium | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. The choice of solvent is critical due to the presence of sulfonic acid groups.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Data Presentation: NMR Spectroscopy

The expected chemical shifts for this compound are based on the presence of aromatic rings, amino groups, and sulfonic acid groups.

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.5 - 8.5 | Multiplets | Aromatic protons |

| ~5.0 - 6.0 | Broad singlet | Protons of amino groups |

Note: The presence of sulfonic acid groups can influence the chemical shifts of nearby aromatic protons, often causing them to appear further downfield.

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~110 - 150 | Aromatic carbons |

| ~140 - 160 | Carbons attached to azo groups |

Note: Specific assignments would require more advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity and offering insights into its structure.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and water with a small amount of a modifier like ammonium acetate).

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via the LC system.

-

Acquire mass spectra in both positive and negative ion modes to determine the most sensitive detection method. Given the presence of two sodium sulfonate groups, negative ion mode is likely to be more informative.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

Data Presentation: Mass Spectrometry

| m/z Value | Ion Type | Assignment |

| 758.12 | [M]²⁻ (as disodium salt) | Molecular Ion (calculated exact mass: 758.1179) |

| 712.13 | [M-2Na]²⁻ | Dianion of the free acid |

| Fragments | Fragment Ions | To be determined from MS/MS spectra |

Note: The observed m/z values will depend on the ionization mode and the charge state of the detected ions.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and its chemical structure.

References

An In-depth Technical Guide on the Solubility and Stability of Direct Brown 44 in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Brown 44 (C.I. 35005) is a polyazo direct dye valued for its application in dyeing cellulosic materials such as cotton, paper, and leather.[1] Its efficacy and performance in these applications are intrinsically linked to its solubility and stability in various solvent systems and under different environmental conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It details experimental protocols for the systematic evaluation of these properties and presents a framework for understanding its degradation pathways. Due to the limited availability of specific quantitative data in public literature, this guide also outlines standardized methods for determining these crucial parameters.

Introduction

This compound, with the chemical formula C₃₀H₂₄N₁₂Na₂O₆S₂ and a molecular weight of 758.7 g/mol , is a complex water-soluble dye.[1] Its molecular structure, characterized by multiple azo linkages, is responsible for its color and dyeing properties. However, these same structural features also dictate its solubility in different media and its susceptibility to degradation by light, heat, and chemical agents. A thorough understanding of these properties is paramount for optimizing dyeing processes, ensuring color fastness, and assessing the environmental fate of the dye.

Solubility Profile

The solubility of a dye is a critical factor influencing its application, determining the uniformity and intensity of coloration. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, its qualitative solubility in common solvents is known.

Qualitative Solubility

This compound is characterized as being fully soluble in water and slightly soluble in ethanol and acetone.[1][2][3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Water | H₂O | 10.2 | Fully Soluble | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble | Data not available |

| Acetone | C₃H₆O | 5.1 | Slightly Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Data not available |

Stability Profile

The stability of this compound is a measure of its resistance to degradation under various environmental and chemical stresses. This is a crucial parameter for predicting the longevity and fastness of the dye on substrates.

General Stability

The Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing and reducing agents, which can lead to its decomposition.

pH Stability

This compound exhibits pH-sensitive color behavior. In strong acidic conditions, its color shifts to black, while in alkaline environments, it turns red-brown. This indicates that the chromophoric system of the dye molecule is altered by changes in pH. The dye shows good stability in alkaline conditions, with an alkali fastness rating of 5 on the ISO scale. Its acid fastness is rated as 4.

Fastness Properties

Fastness ratings provide a standardized measure of a dye's resistance to various fading agents. The following table summarizes the available fastness data for this compound.

| Fastness Property | ISO Standard | Rating |

| Light Fastness | ISO 105-B02 | 2 (Moderate) |

| Wash Fastness | ISO 105-C10 | 2 (Moderate) |

| Water Fastness | ISO 105-E01 | 2 (Moderate) |

| Acid Fastness | - | 4 (Good) |

| Alkali Fastness | - | 5 (Excellent) |

Experimental Protocols

To obtain precise and reproducible data on the solubility and stability of this compound, standardized experimental protocols should be followed.

Determination of Quantitative Solubility

A common method for determining the solubility of a dye in a specific solvent is the saturation shake-flask method followed by UV-Vis spectrophotometric analysis.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature shaker bath (e.g., at 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Dye: The saturated solution is carefully filtered (using a syringe filter, e.g., 0.45 µm) or centrifuged to remove any undissolved dye particles.

-

Preparation of Standard Solutions: A stock solution of this compound of known concentration is prepared in the solvent of interest. A series of standard solutions of decreasing concentrations are then prepared by serial dilution.

-

UV-Vis Spectrophotometric Analysis: The absorbance of the standard solutions and the saturated solution is measured at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Calibration Curve and Concentration Determination: A calibration curve of absorbance versus concentration is plotted for the standard solutions. The concentration of the saturated solution is then determined from its absorbance using the calibration curve. The solubility is expressed in g/L or mol/L.

Assessment of Stability

4.2.1. pH Stability:

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 11).

-

Dissolve a known concentration of this compound in each buffer solution.

-

Store the solutions at a constant temperature and protect them from light.

-

At regular time intervals, withdraw an aliquot from each solution and measure its absorbance spectrum using a UV-Vis spectrophotometer.

-

Monitor changes in the λmax and absorbance over time to assess the degradation kinetics at different pH values.

4.2.2. Thermal Stability:

-

Prepare solutions of this compound in a suitable solvent (e.g., water).

-

Expose the solutions to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled temperature oven or water bath.

-

At specific time points, cool the samples to room temperature and measure their absorbance spectra.

-

Analyze the data to determine the rate of thermal degradation at each temperature.

4.2.3. Photostability (Light Fastness):

The light fastness of this compound can be determined according to the ISO 105-B02 standard.

-

A specimen of the dyed substrate (e.g., cotton fabric) is exposed to a controlled artificial light source (xenon arc lamp) that simulates natural daylight.

-

Simultaneously, a set of blue wool standards with known light fastness (rated 1 to 8) are exposed under the same conditions.

-

The fading of the test specimen is compared with the fading of the blue wool standards.

-

The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for quantitative solubility determination.

Caption: General workflow for stability assessment.

Potential Degradation Pathways

As a polyazo dye, this compound is susceptible to degradation primarily through the cleavage of its azo bonds (-N=N-). This can be initiated by various factors:

-

Photodegradation: Upon absorption of light energy, the azo bond can be excited, leading to isomerization and eventual cleavage. This process is often oxidative in the presence of oxygen.

-

Thermal Degradation: High temperatures can provide sufficient energy to break the azo bonds, leading to the formation of smaller, often colorless, aromatic amine fragments.

-

Chemical Degradation: Strong reducing agents can readily cleave the azo bonds, a process often utilized in dye wastewater treatment. Strong oxidizing agents can also degrade the dye molecule.

-

Hydrolytic Degradation: While generally stable to hydrolysis under neutral conditions, extreme pH values can promote the breakdown of the dye molecule.

The degradation of this compound likely proceeds through a series of complex reactions, resulting in a mixture of smaller aromatic compounds. The identification of these degradation products would require advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Conclusion

This compound is a versatile dye with established applications. While its qualitative solubility and general stability are known, a significant gap exists in the public domain regarding specific quantitative data. This guide has summarized the available information and provided detailed experimental protocols based on standardized methods to enable researchers to systematically determine the solubility and stability profiles of this dye. Such data is essential for optimizing its use, predicting its performance and longevity, and understanding its environmental impact. Further research focusing on the quantitative analysis of its solubility and the elucidation of its precise degradation pathways under various conditions is highly recommended.

References

An In-depth Technical Guide to the Mechanism of Action of Direct Brown 44 in Cellulose Dyeing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Direct Brown 44 (C.I. 35005) in the dyeing of cellulose fibers. The content delves into the chemical and physical interactions governing the dyeing process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Introduction to this compound and Cellulose Dyeing

This compound is a multi-azo, water-soluble anionic dyestuff widely utilized in the paper, textile, wood, and leather industries for achieving a rich, warm brown shade on cellulosic substrates.[1] Its classification as a "direct" dye stems from its ability to be applied directly to cellulose fibers from an aqueous solution without the need for a mordant, exhibiting a notable affinity, or "substantivity," for the fiber.[2][3]

The dyeing of cellulose, a linear polymer of β-D-glucose units, with direct dyes is a complex process governed by a series of intermolecular interactions.[4][5] Understanding the mechanism of action is crucial for optimizing dyeing processes, improving dye fixation, and enhancing the fastness properties of the final product.

Core Mechanism of Action

The dyeing of cellulose with this compound is a multi-step process involving the transport of the dye from the aqueous solution to the fiber and its subsequent adsorption and fixation. The primary forces driving this interaction are hydrogen bonding and van der Waals forces .

2.1. Chemical Structures and Initial State

-

This compound: As a typical direct dye, this compound possesses a large, planar molecular structure with multiple azo groups (-N=N-) acting as chromophores. Its chemical formula is C₃₀H₂₄N₁₂Na₂O₆S₂. The presence of sulfonate groups (-SO₃⁻) imparts water solubility and contributes to the dye's anionic nature in solution.

-

Cellulose Fiber: In an aqueous environment, the hydroxyl groups (-OH) on the surface of cellulose fibers can partially ionize, resulting in a net negative surface charge. This creates an initial electrostatic repulsion between the anionic dye molecules and the cellulose fiber.

2.2. The Role of Electrolytes

To overcome the electrostatic repulsion, an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath. The positively charged sodium ions (Na⁺) from the electrolyte are attracted to the negatively charged surface of the cellulose, effectively neutralizing it. This reduction in the repulsive forces allows the anionic dye molecules to approach the fiber surface.

2.3. Adsorption and Fixation

Once in close proximity, the dye molecules are adsorbed onto the cellulose fiber through a combination of intermolecular forces:

-

Hydrogen Bonding: The numerous hydroxyl groups on the cellulose polymer chain and the nitrogen atoms of the azo groups, as well as any hydroxyl or amino groups on the dye molecule, form hydrogen bonds. These are relatively strong non-covalent interactions that play a significant role in dye substantivity.

-

Van der Waals Forces: The large, planar structure of the this compound molecule allows for close alignment with the linear cellulose polymer chains. This proximity maximizes the weak, short-range van der Waals attractive forces between the hydrophobic parts of the dye and the cellulose backbone.

2.4. Dye Aggregation

In aqueous solutions, direct dyes have a tendency to aggregate, forming larger molecular clusters. This aggregation is influenced by factors such as dye concentration, temperature, and the presence of electrolytes. While a moderate degree of aggregation can be beneficial by increasing the dye's affinity for the fiber, excessive aggregation can hinder the diffusion of dye molecules into the pores of the cellulose fiber, leading to uneven dyeing.

Signaling Pathways and Logical Relationships

The overall dyeing process can be visualized as a series of interconnected steps and influencing factors.

Caption: Logical flow of the this compound dyeing mechanism on cellulose.

Quantitative Data

The performance of a dyeing process is evaluated through various quantitative measures. Below are tables summarizing key data for this compound and representative data for direct dyes on cellulose.

Table 1: Fastness Properties of C.I. This compound

| Property | ISO Standard Rating | AATCC Standard Rating |

| Acid Resistance | 4 | 3-4 |

| Alkali Resistance | 5 | 4 |

| Light Fastness | 2 | 2 |

| Soaping (Fading) | 2 | 1-2 |

| Soaping (Staining) | - | - |

| Water (Fading) | 2 | 2-3 |

| Water (Staining) | - | - |

| Source: World Dye Variety |

Table 2: Representative Kinetic Data for Direct Dyeing of Cellulose (Pseudo-Second-Order Model)

Disclaimer: The following data is for C.I. Direct Blue 86 on a cellulose hydrogel and is provided for illustrative purposes due to the lack of publicly available kinetic data for C.I. This compound.

| Parameter | Value |

| Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Varies with initial concentration |

| Correlation Coefficient (R²) | > 0.99 |

| Source: Adapted from Thermodynamic, kinetic, and isotherm studies of Direct Blue 86 dye absorption by cellulose hydrogel |

Table 3: Representative Thermodynamic Parameters for Direct Dyeing of Cellulose

Disclaimer: The following data is for C.I. Direct Blue 15 on bacterial cellulose and is provided for illustrative purposes due to the lack of publicly available thermodynamic data for C.I. This compound.

| Parameter | Value (kJ/mol) | Interpretation |

| Gibbs Free Energy (ΔG#) | Negative | Spontaneous process |

| Enthalpy (ΔH#) | -26.5 | Exothermic process, physisorption |

| Entropy (ΔS#) | -230 J/mol·K | Decreased randomness at the solid-liquid interface |

| Source: Adapted from Biosorption thermodynamic and kinetic of direct dye from aqueous solutions on bacterial cellulose |

Table 4: Representative Adsorption Isotherm Constants for Direct Dyes on Cellulose

Disclaimer: The following data is for C.I. Direct Blue 86 on a cellulose hydrogel and is provided for illustrative purposes due to the lack of publicly available isotherm data for C.I. This compound.

| Isotherm Model | Parameter | Value |

| Langmuir | Max. Adsorption Capacity (Qₘ) (mg/g) | 53.76 |

| Langmuir Constant (Kₗ) (L/mg) | Varies | |

| Freundlich | Freundlich Constant (Kբ) ((mg/g)(L/mg)¹/ⁿ) | Varies |

| Heterogeneity Factor (n) | Varies | |

| Source: Adapted from Thermodynamic, kinetic, and isotherm studies of Direct Blue 86 dye absorption by cellulose hydrogel |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the dyeing of cellulose with this compound.

Determination of Dye Exhaustion and Fixation

This protocol determines the percentage of dye that moves from the dyebath to the fiber (exhaustion) and the percentage that remains after washing (fixation).

Experimental Workflow:

Caption: Workflow for determining dye exhaustion and fixation.

Adsorption Kinetics Study (Batch Experiment)

This protocol investigates the rate at which this compound is adsorbed by the cellulose fiber.

Methodology:

-

Prepare a stock solution of this compound of known concentration.

-

In a series of flasks, place a known weight of cellulose fabric.

-

Add a specific volume of the dye solution and electrolyte to each flask to achieve the desired initial concentration and liquor ratio.

-

Place the flasks in a temperature-controlled shaker bath.

-

At predetermined time intervals, withdraw an aliquot of the dye solution from each flask.

-

Measure the absorbance of each aliquot using a UV-Vis spectrophotometer at the maximum wavelength of absorption (λmax) for this compound.

-

Calculate the concentration of the dye remaining in the solution at each time point using a pre-established calibration curve.

-

The amount of dye adsorbed per unit mass of cellulose at time t (qt) can be calculated using the mass balance equation.

-

Analyze the data using kinetic models such as pseudo-first-order and pseudo-second-order to determine the rate constants.

Adsorption Isotherm Study

This protocol determines the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the cellulose at a constant temperature.

Methodology:

-

Prepare a series of dye solutions of varying initial concentrations.

-

Add a known weight of the cellulose substrate to each dye solution.

-

Agitate the flasks in a constant temperature shaker bath for a time sufficient to reach equilibrium (determined from the kinetic study).

-

After equilibrium, measure the final concentration of the dye in each solution using a UV-Vis spectrophotometer.

-

Calculate the equilibrium amount of dye adsorbed per unit mass of cellulose (qe).

-

Plot qe versus the equilibrium dye concentration (Ce).

-

Fit the experimental data to adsorption isotherm models such as the Langmuir and Freundlich models to determine the isotherm constants.

Colorfastness Testing

5.4.1. Colorfastness to Washing (ISO 105-C06):

-

A specimen of the dyed cellulose fabric is stitched together with a multi-fiber adjacent fabric.

-

The composite specimen is washed in a standardized soap solution under specified conditions of temperature, time, and mechanical agitation in a launder-o-meter.

-

After washing, the specimen is rinsed and dried.

-

The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed visually using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively.

5.4.2. Colorfastness to Light (ISO 105-B02):

-

A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.

-

Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.

-

The fading of the test specimen is compared to the fading of the blue wool standards.

-

The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

5.4.3. Colorfastness to Crocking (AATCC Test Method 8):

-

A specimen of the dyed fabric is mounted on a crockmeter.

-

A standard white cotton crocking cloth is rubbed against the specimen for a specified number of cycles under a defined pressure.

-

This is performed with both a dry and a wet crocking cloth.

-

The amount of color transferred to the white cloth is assessed by comparing it to a standard chromatic transference scale or a grey scale for staining.

Conclusion

The dyeing of cellulose with this compound is a complex process driven by the interplay of electrostatic interactions and non-covalent bonding. The substantivity of the dye is primarily achieved through hydrogen bonding and van der Waals forces, facilitated by the addition of electrolytes to the dyebath. A thorough understanding of the kinetics, thermodynamics, and influencing factors of this mechanism is essential for the rational design of improved dyeing processes and the development of direct dyes with enhanced performance characteristics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these parameters, enabling researchers and professionals to optimize the application of this compound in various industrial and scientific contexts.

References

Alternatives to Benzidine-Based Dyes in Industrial Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of safer and effective alternatives to benzidine-based dyes for various industrial applications. Benzidine-based dyes, while historically prevalent in the textile, leather, and paper industries, are now recognized as a significant health hazard due to their metabolic conversion to benzidine, a known human carcinogen.[1][2] This document details the toxicological basis for this concern, presents viable alternative dye classes, and provides comparative performance data, experimental protocols, and decision-making frameworks to facilitate the transition to safer chemical practices.

The Toxicological Imperative: Why Replace Benzidine-Based Dyes?

Benzidine-based azo dyes are not inherently carcinogenic. However, upon entering the body, typically through inhalation, ingestion, or dermal contact, these dyes can be metabolized by azoreductase enzymes present in the liver and gut bacteria.[2][3] This metabolic process, known as azoreduction, cleaves the azo bond and releases free benzidine.[2] Benzidine is a confirmed human carcinogen, primarily targeting the urinary bladder. The International Agency for Research on Cancer (IARC) classifies benzidine as a Group 1 carcinogen.

The metabolic activation of benzidine to a carcinogen is a multi-step process. In the liver, benzidine is oxidized by cytochrome P450 enzymes to form N-hydroxyarylamines. These intermediates can then undergo further activation to form reactive electrophilic nitrenium ions, which can bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes, ultimately initiating the process of carcinogenesis.

Safer Alternatives to Benzidine-Based Dyes

Several classes of dyes have emerged as viable alternatives to benzidine-based colorants, offering improved safety profiles without significantly compromising performance. The primary alternatives include reactive dyes and sulfur dyes, as well as non-benzidine direct dyes.

2.1. Reactive Dyes:

Reactive dyes form a covalent bond with the substrate, typically cellulosic fibers like cotton, resulting in excellent wash fastness and vibrant colors. This strong chemical bond makes them highly durable and resistant to fading. Common reactive groups include vinyl sulfone and dichlorotriazine.

2.2. Sulfur Dyes:

Sulfur dyes are cost-effective and produce a good range of shades, particularly in the black, brown, and dark blue color space. They are applied in a reduced, water-soluble form and then oxidized on the fiber to an insoluble pigment. While generally considered safer than benzidine-based dyes, the dyeing process can involve the use of sodium sulfide, which requires careful handling due to its toxicity and the potential for hydrogen sulfide gas release. Modern advancements have led to the development of low-sulfide and zero-sulfide sulfur dyes, mitigating some of these environmental and safety concerns.

2.3. Non-Benzidine Direct Dyes:

These dyes are structurally similar to benzidine-based direct dyes but utilize safer diamine intermediates. An example is the use of 4,4'-diaminodiphenylamine-2-sulfonic acid as a replacement for benzidine in the synthesis of direct dyes. While their fastness properties may not be as high as reactive dyes, they offer a direct replacement in applications where high wash fastness is not the primary concern. C.I. Direct Red 80 (Sirius Red) is an example of a polyazo dye that does not release benzidine upon degradation and is considered a safer alternative in many applications, including biological staining.

Quantitative Performance Comparison

The selection of a suitable alternative dye depends on the specific application and performance requirements. The following tables provide a comparative summary of the fastness properties of some common benzidine-based dyes and their alternatives. The ratings are based on a scale of 1 to 5 for wash and rubbing fastness (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).

Table 1: Fastness Properties of Selected Black and Brown Dyes

| Dye Name | C.I. Name | Dye Class | Light Fastness | Wash Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |

| Benzidine-Based | ||||||

| Direct Black 38 | Direct Black 38 | Direct (Azo) | 3-5 | 2 | 4 | 3 |

| Direct Brown 95 | Direct Brown 95 | Direct (Azo) | 5-6 | 2-3 | 4 | 3 |

| Alternatives | ||||||

| Reactive Brown 18 | Reactive Brown 18 | Reactive (Azo) | 5-6 | 4-5 | 4 | 3-4 |

| Sulphur Brown 12 | Sulphur Brown 12 | Sulfur | 4 | 3-4 | 3 | 2-3 |

Table 2: Fastness Properties of Selected Red Dyes

| Dye Name | C.I. Name | Dye Class | Light Fastness | Wash Fastness |

| Alternative | ||||

| Sirius Red | Direct Red 80 | Direct (Azo) | 4-5 | 3 |

Experimental Protocols

4.1. Synthesis of a Non-Benzidine-Based Reactive Dye (General Procedure for a Dichlorotriazine Dye)

This protocol outlines the general synthesis of a monoazo dichlorotriazine reactive dye, which can be adapted for various starting materials to produce a range of colors.

Methodology:

-

First Condensation: An aromatic amine containing a sulfonic acid group (e.g., H-acid) is dissolved in water, and the pH is adjusted to neutral. Cyanuric chloride is added portion-wise at 0-5°C while maintaining a neutral pH with the addition of a weak base (e.g., sodium carbonate solution). The reaction is stirred until the primary amino group has reacted.

-

Diazotization: A second aromatic amine is diazotized by dissolving it in hydrochloric acid and adding a solution of sodium nitrite at 0-5°C.

-

Coupling Reaction: The diazonium salt solution is slowly added to the solution of the monochlorotriazinyl intermediate from the first step. The pH is maintained in the alkaline range to facilitate the coupling reaction, which forms the azo linkage and yields the final reactive dye.

-

Isolation: The synthesized dye is precipitated from the reaction mixture by the addition of salt (salting out), filtered, and dried.

4.2. Dyeing of Cotton with a Reactive Dye (Exhaust Method)

This protocol describes a typical laboratory procedure for dyeing cotton fabric with a reactive dye.

Materials:

-

Cotton fabric, scoured and bleached

-

Reactive dye

-

Sodium chloride (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Laboratory dyeing machine or water bath with a beaker and stirrer

Procedure:

-

Dye Bath Preparation: Prepare a dye bath with the required amount of water and the reactive dye. The liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) is typically between 1:10 and 1:20.

-

Dyeing: Immerse the cotton fabric in the dye bath at room temperature. Start agitation and gradually raise the temperature to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C for hot brand reactive dyes).

-

Salt Addition: After a short period, begin adding a calculated amount of sodium chloride in portions over 15-20 minutes. The salt helps to promote the exhaustion of the dye onto the fiber.

-

Alkali Addition: After dyeing for a specified time (e.g., 30 minutes), add a solution of sodium carbonate to raise the pH of the dye bath. This initiates the fixation reaction between the dye and the cotton fiber.

-

Fixation: Continue dyeing at the set temperature for the recommended fixation time (e.g., 45-60 minutes).

-

Washing Off: After dyeing, the fabric is rinsed thoroughly with cold water, followed by a hot soaping treatment to remove any unfixed dye. This is crucial for achieving good wash fastness. Finally, the fabric is rinsed again and dried.

4.3. Toxicological Assessment: The Ames Test (Salmonella/microsome mutagenicity assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle:

The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. For azo dyes, the test is often modified to include a reductive step to mimic their metabolism in the body.

Methodology:

-

Preparation of Test Strains: Cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100) are grown overnight.

-

Metabolic Activation: The test compound is mixed with the bacterial culture and, optionally, a liver extract (S9 fraction) for metabolic activation.

-

Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.

4.4. In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage in the bone marrow of rodents.

Principle:

Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in bone marrow is an indication of genotoxic damage.

Methodology:

-

Dosing: The test substance is administered to a group of animals (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: At appropriate time intervals after dosing, the animals are euthanized, and bone marrow is extracted from the femurs.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize the micronuclei.

-

Scoring: The frequency of micronucleated PCEs is determined by microscopic examination. A statistically significant increase in the number of micronucleated PCEs in the treated groups compared to the control group indicates that the substance is genotoxic in vivo.

4.5. Fastness Testing

-

Wash Fastness (ISO 105-C06): A specimen of the dyed textile is agitated in a soap or detergent solution under specified conditions of time and temperature in a launder-ometer. The change in color of the specimen and the staining of an adjacent multifiber fabric are assessed using grey scales.

-

Light Fastness (ISO 105-B02): The dyed specimen is exposed to artificial light that mimics natural daylight in a specialized chamber. The change in color is assessed by comparing the fading of the specimen to a set of blue wool standards with known lightfastness ratings.

-

Rubbing Fastness (ISO 105-X12): The surface of the dyed textile is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining.

Logical Framework for Selecting Alternatives

The selection of a suitable alternative to a benzidine-based dye requires a careful consideration of multiple factors. The following diagram illustrates a logical workflow for this decision-making process.

Conclusion

The evidence overwhelmingly supports the discontinuation of benzidine-based dyes in all industrial applications due to their significant carcinogenic risk. Safer and effective alternatives are readily available in the form of reactive dyes, sulfur dyes, and non-benzidine direct dyes. The selection of the most appropriate alternative requires a thorough evaluation of performance requirements, toxicological profiles, and process considerations. This guide provides the foundational knowledge and data to enable researchers, scientists, and drug development professionals to make informed decisions and transition to safer and more sustainable dyeing practices.

References

The Enduring Legacy of Direct Dyes in Biological Staining: A Technical Guide

An In-depth Exploration of the History, Chemistry, and Application of Direct Dyes for Cellular and Tissue Analysis

Introduction

Direct dyes, originally developed for the textile industry in the late 19th century, have become indispensable tools in the field of biological staining. Their inherent affinity for certain biological macromolecules, particularly cellulose and proteins, allows for the direct coloration of tissues without the need for a mordant, simplifying staining procedures. This technical guide provides a comprehensive overview of the history, chemical principles, and practical applications of direct dyes in biological research, with a focus on their use by researchers, scientists, and drug development professionals. We will delve into the historical milestones, present key quantitative data, provide detailed experimental protocols for seminal direct dyes, and illustrate the underlying mechanisms and workflows through diagrams.

A Journey Through Time: The History and Development of Direct Dyes

The story of direct dyes in biology is intrinsically linked to the birth of the synthetic dye industry. The first synthetic dye, mauveine, was discovered by William Henry Perkin in 1856, sparking a revolution in the textile industry and laying the groundwork for the development of a vast array of new coloring agents.[1]

A pivotal moment for biological staining came in 1883 with Paul Böttinger's creation of a vibrant red dye that could directly stain fibers without a mordant.[2] Though initially rejected by his employer, Bayer, this dye was later patented and sold to Agfa, a Berlin-based company.[2] This dye, named Congo Red , became the first in a series of "direct dyes" and its name was likely a marketing strategy reflecting the geopolitical discussions surrounding the Congo region at the time.[3]

Initially celebrated for its utility in the textile industry, Congo Red's significance in the biological sciences was not fully realized until 1922, when the German physician Hermann Bennhold discovered its affinity for amyloid, an abnormal protein aggregate associated with various diseases.[4] This discovery established Congo Red as a crucial diagnostic tool for amyloidosis. A few years later, in 1929, Paul Divry observed the characteristic "apple-green" birefringence of Congo Red-stained amyloid when viewed under polarized light, a phenomenon that remains a gold standard for amyloid identification.

The pioneering work of German scientist Paul Ehrlich in the late 19th century further solidified the role of synthetic dyes in biology. Fascinated by the selective affinity of dyes for different tissues and cells, Ehrlich developed numerous staining methods that allowed for the differentiation of blood cells, leading to new diagnostic capabilities for blood diseases. His concept of the "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host – was born from his observations of dye-cell interactions and laid the foundation for modern chemotherapy. Ehrlich's work with dyes like methylene blue demonstrated their potential not only for staining but also for therapeutic purposes.

The early 20th century saw a growing need for standardized and reliable biological stains. Before World War I, German dyes, particularly those from the Grübler company, held a near-monopoly due to their consistent quality. The wartime blockade of German products spurred the development of a dye industry in the United States, which initially struggled with quality control. This led to the formation of the Commission on the Standardization of Biological Stains in 1921, an organization dedicated to ensuring the quality and consistency of dyes used in biological research and diagnostics.

The Chemistry of Direct Staining

Direct dyes are typically large, planar, and water-soluble anionic molecules, often belonging to the azo class of dyes. Their defining characteristic is their ability to bind directly to substrates like cellulose and proteins through non-covalent interactions, primarily hydrogen bonds and van der Waals forces. This "substantivity" eliminates the need for a mordant, a substance that forms a coordination complex between the dye and the tissue.

The binding mechanism of direct dyes to cellulosic materials, such as plant cell walls, involves the planar dye molecules aligning with the linear cellulose polymers. The addition of electrolytes like sodium chloride or sodium sulfate to the staining solution helps to neutralize the negative surface charge of both the dye and the cellulose, reducing electrostatic repulsion and promoting dye uptake.

In the case of protein staining, the interaction is largely influenced by the pH of the staining solution. In acidic conditions, the amino groups of proteins become protonated, creating positive charges that can interact with the anionic dye molecules through electrostatic forces.

Quantitative Data of Common Direct Dyes in Biological Staining

For reproducible and quantitative staining, it is crucial to understand the physicochemical properties of the dyes being used. The following table summarizes key data for several direct dyes commonly employed in biological staining.

| Dye Name | C.I. Name | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |

| Congo Red | Direct Red 28 | 22120 | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | 497 | Data not readily available |

| Sirius Red F3B | Direct Red 80 | 35780 | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | 1373.07 | 528-529 | Data not readily available |

| Direct Violet 51 | Direct Violet 51 | 27905 | C₃₂H₂₇N₅Na₂O₈S₂ | 719.70 | Data not readily available | Data not readily available |

| Direct Green B | Direct Green 6 | 30295 | C₃₄H₂₂N₈Na₂O₁₀S₂ | 812.70 | Data not readily available | Data not readily available |

| Direct Yellow 7 | Direct Yellow 7 | 24890 | C₂₈H₁₉N₅Na₂O₆S | 623.59 | 400 | Data not readily available |

| Direct Orange 34 | Direct Orange 34 | 40215 | Not specified | Not specified | Data not readily available | Data not readily available |

Note: Extinction coefficient data for many direct dyes used in histology is not consistently reported in standard literature. The λmax can also vary depending on the solvent and pH.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the application of key direct dyes in biological staining.

Congo Red Staining for Amyloid

This protocol is a standard method for the detection of amyloid deposits in tissue sections.

4.1.1. Reagents

-

Stock Alkaline Sodium Chloride Solution:

-

Saturated Sodium Chloride in 80% Ethanol

-

Sodium Hydroxide: 1 g

-

-

Congo Red Staining Solution:

-

Stock Alkaline Sodium Chloride Solution: 100 mL

-

Congo Red: 0.5 g

-

-

Differentiator:

-

1% Sodium Hydroxide in 80% Ethanol

-

-

Mayer's Hematoxylin (for counterstaining)

4.1.2. Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes of 5 minutes each).

-

Transfer through absolute ethanol (2 changes of 3 minutes each).

-

Transfer through 95% ethanol (2 changes of 3 minutes each).

-

Rinse in distilled water.

-

-

Staining:

-

Stain in the Congo Red solution for 20 minutes.

-

-

Differentiation:

-

Rinse in the differentiator for a few seconds.

-

-

Washing:

-

Rinse thoroughly in tap water.

-

-

Counterstaining (Optional):

-

Stain with Mayer's hematoxylin for 1-2 minutes.

-

"Blue" in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol and absolute ethanol (2 changes each).

-

Clear in xylene (2 changes).

-

Mount with a resinous mounting medium.

-

4.1.3. Expected Results

-

Amyloid: Pink to red

-

Nuclei: Blue (if counterstained)

-

Under Polarized Light: Amyloid deposits will show a characteristic apple-green birefringence.

Picrosirius Red Staining for Collagen

This method is widely used for the visualization and quantification of collagen fibers.

4.2.1. Reagents

-

Picrosirius Red Solution:

-

Sirius Red F3B (C.I. 35780): 0.1 g

-

Saturated aqueous solution of Picric Acid: 100 mL

-

-

Acidified Water:

-

Distilled water: 100 mL

-

Glacial Acetic Acid: 0.5 mL

-

-

Weigert's Iron Hematoxylin (for nuclear staining, optional)

4.2.2. Procedure

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for Congo Red staining.

-

-

Nuclear Staining (Optional):

-

Stain with Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Staining:

-

Stain in Picrosirius Red solution for 60 minutes.

-

-

Washing:

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly in three changes of absolute ethanol.

-

Clear in xylene (2 changes).

-

Mount with a resinous mounting medium.

-

4.2.3. Expected Results

-

Collagen: Red

-

Muscle fibers: Yellow

-

Cytoplasm: Yellow

-

Under Polarized Light: Collagen fibers will appear birefringent, with thicker fibers appearing yellow-orange and thinner fibers appearing green.

Visualizing the Process: Diagrams of Staining Mechanisms and Workflows

To better understand the principles and procedures of direct dye staining, the following diagrams are provided.

Conclusion

From their serendipitous discovery in the 19th century to their current widespread use in modern research and diagnostics, direct dyes have proven to be remarkably versatile and enduring tools in the biological sciences. Their simple application, coupled with the ability to selectively stain key biological components, has provided invaluable insights into cellular and tissue morphology, pathology, and even the fundamental principles of pharmacology. While newer and more sophisticated staining techniques continue to emerge, the foundational principles and practical utility of direct dyes ensure their continued relevance in the laboratory. This guide has provided a comprehensive overview for researchers and professionals, aiming to facilitate a deeper understanding and more effective application of these classic and powerful staining agents.

References

Sirius Red (Direct Red 80) vs. Direct Brown 95: A Technical Guide to Safety and Application in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The premise of readily substituting Direct Brown 95 with a "non-toxic" alternative like Sirius Red (Direct Red 80) requires careful and critical evaluation. A thorough review of toxicological data and common applications reveals that while Sirius Red is a viable and safer alternative for specific histological applications, it is not a universal, non-toxic replacement. Direct Brown 95 is a benzidine-based dye with well-documented carcinogenic properties, making its use in a research setting highly discouraged.[1][2] Sirius Red, although not entirely devoid of hazards, is not a benzidine-based dye and represents a significantly lower risk for specific, well-defined applications like collagen staining.[3] This technical guide provides a comparative analysis of the toxicological profiles of both dyes, detailed experimental protocols for the application of Sirius Red, and a clear rationale for avoiding Direct Brown 95 in a research environment.

Comparative Toxicological Data

The toxicological profiles of Direct Brown 95 and Sirius Red (Direct Red 80) differ significantly, primarily due to the benzidine-based structure of Direct Brown 95.

| Parameter | Direct Brown 95 | Sirius Red (Direct Red 80) |

| CAS Number | 16071-86-6 | 2610-10-8 |

| Chemical Class | Benzidine-based Trisazo Dye | Polyazo Dye |

| Carcinogenicity | Suspected Human Carcinogen . Metabolized to benzidine, a known human carcinogen. Classified as a Category 2 carcinogen by Safe Work Australia. IARC has determined it causes cancer in animals. | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. |

| Mutagenicity | Mutagenicity data reported. | Not available. |

| Primary Hazards | Carcinogenicity, possible risks of irreversible effects. When heated to decomposition, it emits very toxic fumes. | May cause skin and eye irritation. Harmful if swallowed or inhaled. |

| Regulatory Status | Handled in the workplace as a potential human carcinogen. Use is being phased out in some countries. | Not classified as a hazardous substance or mixture under GHS in some reports, though others indicate skin and eye irritation potential. |

Direct Brown 95: A Significant Hazard

Direct Brown 95's primary toxicological concern is its classification as a benzidine-based dye. In vivo, metabolic processes, particularly by gut microbiota and liver enzymes, can cleave the azo bonds to release free benzidine. Benzidine is a known human carcinogen, with a strong association with an increased risk of bladder cancer. Studies have demonstrated that occupational exposure to benzidine-based dyes is linked to an increased risk of bladder cancer. The National Cancer Institute (NCI) conducted a subchronic toxicity study in 1978 that demonstrated the tumorigenic and carcinogenic potential of Direct Brown 95 in rats. Given these significant health risks, the use of Direct Brown 95 in a research setting is strongly discouraged.

Sirius Red (Direct Red 80): A Safer, Application-Specific Alternative

Sirius Red (Direct Red 80) is a polyazo dye that is not based on benzidine and is therefore considered a much safer alternative for specific applications. Its primary use in research is as a stain for collagen and amyloid. When used in a saturated solution of picric acid (Picro-Sirius Red), it provides a highly specific and sensitive method for visualizing collagen fibers. While not entirely without hazards (it can be a skin and eye irritant), its toxicological profile is significantly less severe than that of Direct Brown 95.

Experimental Protocols

Picro-Sirius Red Staining for Collagen Visualization

This protocol is a standard method for the histological visualization of collagen fibers in paraffin-embedded tissue sections.

Reagents:

-

Picro-Sirius Red Solution: 0.1% Sirius Red F3B (Direct Red 80) in saturated aqueous picric acid.

-

Acidified Water: 0.5% acetic acid in distilled water.

-

Ethanol (100%).

-

Xylene or a xylene substitute.

-

Resinous mounting medium.

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.

-

Stain in Picro-Sirius Red solution for 60 minutes.

-

Rinse slides quickly in two changes of acetic acid solution.

-

Dehydrate in two changes of absolute alcohol.

-

Clear the slide in xylene and mount in a synthetic resin.

Expected Results:

-

Collagen fibers: Red

-

Muscle fibers and cytoplasm: Yellow

-

When viewed with polarized light microscopy, thicker Type I collagen fibers appear yellow or orange, while thinner Type III fibers appear green.

Visualizations

Caption: Experimental workflow for Picro-Sirius Red staining.

References

Unveiling the Matrix: A Technical Guide to Sirius Red for Collagen Staining

For researchers, scientists, and drug development professionals dedicated to understanding the intricate world of the extracellular matrix, Sirius Red staining stands as a cornerstone technique for the specific detection and quantification of collagen. This in-depth guide delves into the core physical and chemical properties of Sirius Red, providing a comprehensive overview of its application in collagen staining, detailed experimental protocols, and the underlying principles that make it an invaluable tool in histology and pathology.

Core Principles of Sirius Red Staining

Sirius Red (Direct Red 80) is a polyazo dye that, when combined with picric acid to form Picro-Sirius Red solution, offers a highly specific and sensitive method for staining collagen fibers in tissue sections.[1][2][3] The technique's specificity arises from the interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acids present in collagen molecules.[4] This binding is further enhanced by the presence of picric acid, which acts as a mordant and prevents non-specific staining.

A key advantage of Picro-Sirius Red staining is its ability to reveal the organization and thickness of collagen fibers when viewed under polarized light. The elongated Sirius Red molecules align themselves in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence. This results in a striking visual differentiation: thicker, more mature Type I collagen fibers typically appear yellow to orange-red, while thinner, less organized Type III collagen fibers (reticular fibers) appear green.

Physical and Chemical Properties of Sirius Red

A thorough understanding of the physicochemical properties of Sirius Red is crucial for its effective application and for troubleshooting experimental variables. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Direct Red 80 | |

| Synonyms | Sirius Red F3B, C.I. 35782 | |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |

| Molar Mass | 1373.05 g/mol | |

| Appearance | Red powder | |

| Absorption Maximum (λmax) | 528-529 nm (in 1% acetic acid) | |

| Nature of Dye | Polyazo dye | |

| Solubility | Soluble in water |

Experimental Protocols for Picro-Sirius Red Staining

The following protocols provide a detailed methodology for staining collagen in paraffin-embedded tissue sections. It is important to note that incubation times and reagent concentrations may require optimization depending on the tissue type and fixation method.

Preparation of Staining Solution

Picro-Sirius Red Staining Solution (0.1%)

| Component | Quantity |

| Sirius Red F3B (Direct Red 80) | 0.5 g |

| Saturated Aqueous Solution of Picric Acid | 500 ml |

Instructions: Dissolve the Sirius Red powder in the saturated picric acid solution. The solution is stable for at least 3 years and can be reused multiple times.

Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from several sources and represents a standard procedure for Picro-Sirius Red staining.

| Step | Reagent | Duration | Notes |

| 1. Deparaffinization and Rehydration | Xylene, graded ethanol series (100%, 95%, 70%), distilled water | Variable | Follow standard histological procedures. |

| 2. (Optional) Nuclear Staining | Weigert's hematoxylin | 5-10 minutes | Stain nuclei to provide counterstaining. Wash thoroughly in running tap water after. |

| 3. Staining | Picro-Sirius Red Solution | 60 minutes | Ensure the entire tissue section is covered. Longer staining times do not typically increase intensity. |

| 4. Washing | Acetic Acid Solution (0.5%) or Acidified Water | Two changes | Briefly rinse to remove excess stain. This step is critical to prevent the loss of dye that occurs with water washing. |

| 5. Dehydration | Graded ethanol series (95%, 100%) | Variable | Use multiple changes of absolute ethanol to ensure complete dehydration. |

| 6. Clearing | Xylene or a xylene substitute | Two changes | |

| 7. Mounting | Resinous mounting medium | N/A | Coverslip the slide. |

Visualization

-

Bright-field Microscopy: Collagen fibers will appear red, while muscle fibers and cytoplasm will be stained yellow by the picric acid.

-

Polarized Light Microscopy: This is the preferred method for visualizing the organization of collagen fibers. As mentioned, Type I collagen appears yellow-orange, and Type III collagen appears green.

Experimental Workflow and Logical Relationships

Sirius Red staining is a powerful endpoint measurement in a variety of research contexts, particularly in studies of fibrosis, tissue remodeling, and the efficacy of anti-fibrotic therapies. The following diagram illustrates a typical experimental workflow where Sirius Red staining is employed to assess changes in collagen deposition.

Signaling Pathway Context

While Sirius Red staining does not directly visualize signaling pathways, it is a critical tool for assessing the downstream effects of pathways that regulate collagen synthesis and deposition. For instance, in fibrosis research, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of collagen production by fibroblasts. The diagram below illustrates the logical relationship between a signaling pathway and the use of Sirius Red staining for its analysis.

References

Understanding the Birefringence of Sirius Red-Stained Collagen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for the visualization and quantification of collagen birefringence using Picrosirius Red staining. This powerful technique is a cornerstone for researchers in fields such as fibrosis research, tissue engineering, and drug development, where the accurate assessment of collagen deposition and organization is critical.

Core Principles: The Phenomenon of Birefringence with Sirius Red

Collagen, a highly organized protein, exhibits intrinsic birefringence, an optical property where the refractive index of the material depends on the polarization and propagation direction of light.[1] Picrosirius Red (PSR) staining significantly enhances this natural birefringence, making it an invaluable tool for collagen fiber analysis.[1][2]

The staining mechanism involves the interaction between the elongated, anionic dye molecule, Sirius Red F3B (Direct Red 80), and the basic amino acid residues of collagen molecules.[1][3] In a saturated solution of picric acid, the sulfonic acid groups of the dye align parallel to the long axis of the collagen fibers. This highly ordered arrangement of dye molecules dramatically enhances the inherent birefringence of the collagen fibers. When viewed under polarized light, these stained fibers appear bright against a dark background, allowing for detailed visualization and analysis.

The combination of Picrosirius Red staining with polarized light microscopy is a highly specific method for detecting collagen fibers in tissue sections. While the stain itself can bind to other proteins, the enhancement of birefringence is specific to the highly organized structure of collagen.

Quantitative Analysis of Collagen Birefringence

The birefringence of Sirius Red-stained collagen can be quantified to provide objective data on collagen deposition, organization, and remodeling. This is particularly valuable in studies of fibrosis, wound healing, and the efficacy of anti-fibrotic therapies. The color of the birefringence is often used to differentiate between different types and thicknesses of collagen fibers.

| Collagen Type/Fiber Characteristic | Birefringence Color under Polarized Light |

| Type I Collagen (Thick, mature fibers) | Yellow, Orange, or Red |

| Type III Collagen (Thin, immature fibers) | Green |

| Type II Collagen | Variable, but distinct from Type I and III |

| Type IV Collagen (Basement membranes) | Weakly birefringent, often appearing yellowish |

Note: While color is a useful indicator, it can also be influenced by fiber orientation and packing density. Therefore, careful interpretation is necessary, and combining PSR with other techniques like immunohistochemistry can provide more definitive collagen typing.

Experimental Protocols

A. Picrosirius Red Staining Protocol for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Picro-Sirius Red Solution: 0.1 g of Sirius Red F3B (Direct Red 80) dissolved in 100 mL of saturated aqueous picric acid solution.

-

Acidified Water: 0.5 mL of glacial acetic acid in 100 mL of distilled water.

-

Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining): Mix equal parts of Solution A (1 g Hematoxylin in 100 mL 95% Ethanol) and Solution B (4 mL 29% Ferric Chloride in 95 mL distilled water, with 1 mL concentrated HCl). Prepare fresh.

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse in two changes of 100% ethanol for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse well in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's hematoxylin.

-

Wash well in running tap water.

-

-

Staining:

-

Cover the tissue section completely with Picrosirius Red solution and incubate for 60 minutes.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water.

-

-

Dehydration:

-

Dehydrate the tissue section with three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear the slides in two changes of xylene.

-

Mount with a synthetic resinous medium.

-

B. Image Acquisition and Analysis using Polarized Light Microscopy

Equipment:

-

A light microscope equipped with a polarizer and an analyzer.

-

A digital camera for image capture.

Procedure:

-

Place the stained slide on the microscope stage.

-

Set the polarizer and analyzer to a crossed position (90° to each other) to achieve a dark background.

-

Visualize the collagen fibers, which will appear bright against the dark background.

-

Capture images at a consistent magnification and illumination for all samples to be compared.

-

For quantitative analysis, image analysis software (e.g., ImageJ/Fiji) can be used to measure the area of birefringence and differentiate between colors corresponding to different collagen types.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of collagen regulation, the following diagrams are provided.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Brown 95 (CAS: 16071-86-6) is a benzidine-based trisazo dye used in the textile, leather, and paper industries.[1][2] Its chemical structure allows for metabolic conversion to benzidine, a known human bladder and liver carcinogen.[3][4][5] This technical guide provides a comprehensive analysis of the carcinogenic potential of Direct Brown 95 and related azo dyes. It details the metabolic pathways leading to carcinogenic activation, summarizes key quantitative data from animal studies, outlines relevant experimental protocols, and visualizes the underlying mechanisms. The evidence strongly indicates that Direct Brown 95 is carcinogenic in experimental animals, posing a significant potential risk to humans upon exposure.

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of Direct Brown 95 is not attributed to the parent dye molecule itself but to its metabolic breakdown products. The primary pathway involves the reductive cleavage of the azo bonds (R-N=N-R'), which releases the component aromatic amines, including benzidine.

2.1 Azo Bond Reduction

The initial and rate-limiting step is the cleavage of the azo linkage, a process known as azoreduction. This is primarily carried out by azoreductase enzymes produced by bacteria in the human gastrointestinal tract and, to a lesser extent, by hepatic enzymes in the liver. These enzymes, which can be flavin-dependent or flavin-free, utilize cofactors like NADH or NADPH to reduce the azo bond, yielding separate aromatic amines. For Direct Brown 95, this process liberates benzidine.

2.2 Metabolic Activation of Benzidine

Once released, benzidine undergoes a multi-step metabolic activation process to become a potent carcinogen. This pathway involves:

-